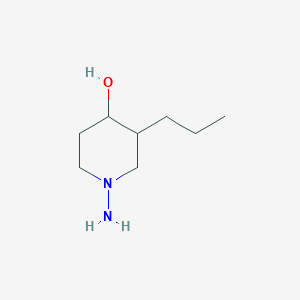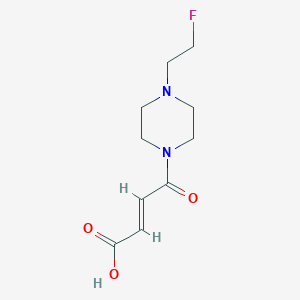
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol
Übersicht
Beschreibung
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol is an organic compound with a complex structure, combining features from fluorinated ethyl, pyridine, and pyrazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol typically involves multi-step processes:
Formation of the Pyrazole Ring: : Pyrazoles can be synthesized through the reaction of hydrazine with α, β-unsaturated carbonyl compounds under acidic conditions.
Incorporation of the Pyridine Ring: : Pyridine derivatives are often introduced through cross-coupling reactions, such as Suzuki or Stille couplings.
Introduction of the Fluoroethyl Group: : This step is generally achieved through nucleophilic substitution reactions where a fluorine-containing reagent reacts with an appropriate electrophile.
Alcohol Group Addition: : Finally, the ethan-1-ol moiety can be introduced through reduction reactions or other suitable chemical transformations.
Industrial Production Methods
Scaling up the synthesis of this compound for industrial purposes might involve optimization of the above steps for higher yield and purity. This often includes refining reaction conditions, such as temperature, pressure, and solvent systems, to enhance the efficiency and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, transforming the ethanol group into various oxidized forms, such as aldehydes or carboxylic acids.
Reduction: : Reduction reactions might target the aromatic rings or other reducible functional groups, potentially modifying the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or catalytic systems involving oxygen (O₂).
Reduction: : Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst, or other reducing agents like sodium borohydride (NaBH₄).
Substitution: : Halogenation agents, nucleophiles like amines or alcohols, and catalysts for cross-coupling reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol is studied for its reactivity and role as an intermediate in the synthesis of more complex molecules. Its unique structure provides a platform for designing new compounds with desired chemical properties.
Biology and Medicine
In biology and medicine, this compound is explored for its potential pharmacological activities. The presence of both pyridine and pyrazole rings suggests it might interact with biological targets, such as enzymes or receptors, thus contributing to drug discovery and development.
Industry
Industrially, the compound’s fluorinated ethyl group might confer beneficial properties, like increased stability or reactivity, making it suitable for use in materials science and the production of specialty chemicals.
Wirkmechanismus
The mechanism by which 2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol exerts its effects is typically investigated through its interactions with molecular targets and pathways. These may involve binding to specific proteins, enzymes, or receptors, thus altering biochemical pathways and eliciting biological responses. Detailed studies are required to elucidate the precise molecular mechanisms and identify the targets involved.
Vergleich Mit ähnlichen Verbindungen
Unique Features
The unique combination of a fluorinated ethyl group with pyridine and pyrazole rings differentiates this compound from its analogs. This structural diversity can lead to distinct physical, chemical, and biological properties.
Similar Compounds
2-(1-(2-hydroxyethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol: : Similar structure but without the fluorine atom.
2-(1-(2-chloroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol: : Where the fluorine is replaced by chlorine.
4-(1H-pyrazol-4-yl)pyridine: : The basic skeleton without the ethyl groups.
Eigenschaften
IUPAC Name |
2-[1-(2-fluoroethyl)-3-pyridin-4-ylpyrazol-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O/c13-4-7-16-9-11(3-8-17)12(15-16)10-1-5-14-6-2-10/h1-2,5-6,9,17H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMHGJKDDPUURL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C=C2CCO)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



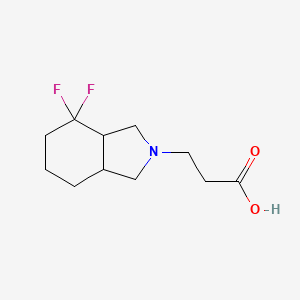
![2-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1491159.png)
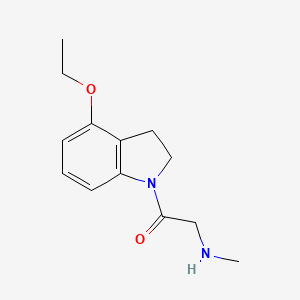
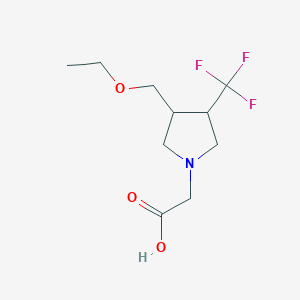

![azetidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone](/img/structure/B1491166.png)
![3-(2-Aminophenyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1491168.png)
![2-Oxa-7-azaspiro[3.5]nonane-7-carboximidamide](/img/structure/B1491169.png)
![2-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one](/img/structure/B1491171.png)
![3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboximidamide](/img/structure/B1491173.png)
